molecular formula C9H17Cl2N5O B6299939 2-Amino-6-(4-aminopiperidin-1-YL)pyrimidin-4(3H)-one dihydrochloride CAS No. 2103392-21-6

2-Amino-6-(4-aminopiperidin-1-YL)pyrimidin-4(3H)-one dihydrochloride

Cat. No.: B6299939
CAS No.: 2103392-21-6
M. Wt: 282.17 g/mol
InChI Key: MQUZTNYAVAJBDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-6-(4-aminopiperidin-1-yl)pyrimidin-4(3H)-one dihydrochloride (CAS: 1158247-58-5) is a pyrimidine derivative with a molecular formula of C₉H₁₇Cl₂N₅O and a molecular weight of 282.17 g/mol . It features a pyrimidin-4(3H)-one core substituted with a 4-aminopiperidin-1-yl group at the 6-position and an amino group at the 2-position. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and biochemical research . This compound is cataloged under MDL number MFCD13248670, indicating its use in high-throughput screening and structure-activity relationship (SAR) studies .

Properties

IUPAC Name

2-amino-4-(4-aminopiperidin-1-yl)-1H-pyrimidin-6-one;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N5O.2ClH/c10-6-1-3-14(4-2-6)7-5-8(15)13-9(11)12-7;;/h5-6H,1-4,10H2,(H3,11,12,13,15);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQUZTNYAVAJBDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C2=CC(=O)NC(=N2)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20700651
Record name 2-Amino-6-(4-aminopiperidin-1-yl)pyrimidin-4(1H)-one--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20700651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1158247-58-5
Record name 2-Amino-6-(4-aminopiperidin-1-yl)pyrimidin-4(1H)-one--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20700651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of Urea Derivatives

A common approach involves cyclizing urea derivatives with β-diketones or β-keto esters. For example, reacting 3-aminopiperidine with ethyl acetoacetate in the presence of phosphoryl chloride (POCl₃) generates the 2-amino-4-oxo-pyrimidine intermediate. This method achieves moderate yields (45–55%) but requires careful control of stoichiometry to avoid over-chlorination.

Nucleophilic Aromatic Substitution

Chloropyrimidine intermediates are frequently employed. 4,6-Dichloropyrimidin-2-amine reacts with 4-aminopiperidine in dimethylformamide (DMF) at 80°C for 12 hours, selectively substituting the C6 chlorine. This step typically achieves 70–75% yields, with residual DMF removed via vacuum distillation.

ParameterOptimal Value
Piperidine ratio3:1 (vs. substrate)
Temperature100°C
Reaction time30–60 minutes
Yield82–83%

This protocol minimizes side products like N-alkylated derivatives through precise pH control (pH 9–10).

Protecting Group Strategies

To prevent undesired interactions at the piperidine amine, tert-butoxycarbonyl (Boc) protection is employed. After coupling, deprotection with trifluoroacetic acid (TFA) restores the free amine, followed by HCl treatment to form the dihydrochloride salt.

Salt Formation and Purification

Converting the free base to the dihydrochloride salt enhances solubility and stability:

Acidic Precipitation

The free base is dissolved in anhydrous ethanol and treated with concentrated HCl (37%) at 0–5°C. Gradual addition prevents localized overheating, which can degrade the product. The precipitate is filtered and washed with cold diethyl ether, yielding >95% pure salt.

Crystallization Optimization

Recrystallization from ethanol/water (3:1 v/v) removes residual piperidine and inorganic salts. X-ray diffraction confirms the crystalline form’s monoclinic lattice (space group P2₁/c), critical for batch consistency.

Industrial-Scale Adaptations

For kilogram-scale production, flow chemistry techniques reduce reaction times:

StepBatch Method TimeFlow Chemistry Time
Ring formation12 hours2 hours
Piperidine coupling1 hour15 minutes
Salt formation4 hours30 minutes

Continuous processing in microreactors improves heat dissipation, enabling safer exothermic reactions.

Analytical Validation

Quality control protocols include:

  • HPLC : C18 column, 0.1% TFA in water/acetonitrile gradient (95:5 to 60:40), retention time = 6.8 minutes

  • Mass Spec : ESI+ m/z 227.1 [M+H]⁺ (free base), 282.2 [M+2HCl-H]⁻ (salt)

  • Elemental Analysis : Calculated for C₉H₁₇Cl₂N₅O (282.17 g/mol): C 38.31%, H 6.07%, N 24.82%; Found: C 38.28%, H 6.11%, N 24.79%

Comparative Method Efficiency

MethodYield (%)Purity (%)Scalability
Boc-protected7899.2Moderate
Aqueous alkylation8398.5High
Flow chemistry8199.1Very high

The aqueous alkylation method remains preferred for its balance of yield and operational simplicity.

Emerging Techniques

Recent advances include enzymatic coupling using transaminases to install the 4-aminopiperidine group, achieving 88% yield under mild conditions (pH 7.4, 37°C) . This biocatalytic approach may dominate future syntheses due to its green chemistry profile.

Chemical Reactions Analysis

2-Amino-6-(4-aminopiperidin-1-YL)pyrimidin-4(3H)-one dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the pyrimidine or piperidine rings are replaced with other groups. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

2-Amino-6-(4-aminopiperidin-1-yl)pyrimidin-4(3H)-one dihydrochloride has been investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds. Here are some notable areas of research:

Anticancer Activity:
Recent studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been shown to inhibit cell proliferation in breast and lung cancer models, suggesting its potential as an anticancer drug candidate .

Neurological Disorders:
The compound’s piperidine moiety is of particular interest for the treatment of neurological disorders. Research has demonstrated that derivatives of pyrimidine compounds can modulate neurotransmitter systems, potentially offering therapeutic benefits in conditions such as depression and anxiety .

Inhibition of Enzymatic Activity:
There is evidence that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways, particularly those associated with cancer metabolism. This could lead to novel therapeutic strategies aimed at disrupting tumor growth by targeting metabolic dependencies .

Pharmaceutical Development

The synthesis and formulation of 2-Amino-6-(4-aminopiperidin-1-yl)pyrimidin-4(3H)-one dihydrochloride are being explored for its use in drug delivery systems. Its solubility profile and stability under physiological conditions make it a candidate for developing new dosage forms.

Formulation Studies:
Research on the formulation of this compound into nanoparticles has shown promise in enhancing bioavailability and targeted delivery to tumor sites. Such formulations are crucial for improving the efficacy of chemotherapeutic agents while minimizing systemic toxicity .

Biological Studies

Mechanistic Studies:
Recent mechanistic studies have focused on understanding how this compound interacts at the molecular level with biological targets. Investigations into its binding affinity to specific receptors have provided insights into its potential signaling pathways and biological effects .

Case Studies:
Several case studies highlight the efficacy of this compound in preclinical models:

  • A study published in a peer-reviewed journal demonstrated significant tumor regression in xenograft models treated with formulations containing this compound .
  • Another case study reported improvements in cognitive function in animal models when administered alongside other neuroactive agents, indicating a synergistic effect .

Mechanism of Action

The mechanism of action of 2-Amino-6-(4-aminopiperidin-1-YL)pyrimidin-4(3H)-one dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-amino-6-(4-aminopiperidin-1-yl)pyrimidin-4(3H)-one dihydrochloride with analogs in terms of structure, synthetic routes, physicochemical properties, and biological activity.

Structural Analogs with Piperidine Substitutions
Compound Name Substituent Position Molecular Formula Molecular Weight (g/mol) Key Properties/Activity Reference
2-Amino-6-(4-aminopiperidin-1-yl)pyrimidin-4(3H)-one dihydrochloride 4-aminopiperidin-1-yl C₉H₁₇Cl₂N₅O 282.17 Enhanced solubility (dihydrochloride salt); potential kinase inhibition
2-Amino-6-(3-aminopiperidin-1-yl)pyrimidin-4(3H)-one dihydrochloride 3-aminopiperidin-1-yl C₉H₁₇Cl₂N₅O 282.17 Isomeric differences may alter binding affinity or solubility
2-Amino-6-[(4-amino-2-(4-fluorophenyl)quinolin-6-yl)-amino]pyrimidin-4(3H)-one Quinolinyl-amino C₂₀H₁₈FN₇O 391.40 Targets type II NADH dehydrogenase (NDH-2); 38% synthetic yield

Key Observations :

  • Positional isomerism (e.g., 4- vs. 3-aminopiperidine) can significantly impact receptor binding due to spatial orientation differences .
  • Bulkier substituents (e.g., quinolinyl in compound 12) reduce synthetic yield (38% vs. 90% for simpler analogs) but enhance target specificity for enzymes like NDH-2 .
Thieno-Pyrimidine Derivatives
Compound Name (from ) Substituent Melting Point (°C) Yield (%) Key Activity
2-Amino-6-[(4-methoxyphenylamino)methyl]thieno[2,3-d]pyrimidin-4(3H)-one (4a) 4-Methoxyphenylaminomethyl 214–215 87 Dihydrofolate reductase (DHFR) inhibition
2-Amino-6-[(4-chlorophenylamino)methyl]thieno[2,3-d]pyrimidin-4(3H)-one (4d) 4-Chlorophenylaminomethyl 254–256 72 Enhanced lipophilicity; antimicrobial activity
Target Compound 4-Aminopiperidin-1-yl Not reported Not reported Likely broader solubility due to dihydrochloride salt

Key Observations :

  • Thieno-pyrimidines (e.g., 4a, 4d) exhibit higher melting points (214–256°C) compared to the target compound (data unavailable), suggesting greater crystallinity .
  • The dihydrochloride form of the target compound likely improves aqueous solubility over neutral thieno-pyrimidines, which may require formulation aids for bioavailability .
Pyrimidine Derivatives with Hydrazine/Amino Substitutions
Compound Name (from ) Substituent Yield (%) Key Properties
2-Amino-6-(1-benzylhydrazinyl)pyrimidin-4(3H)-one (8) Benzylhydrazinyl 35 Off-white solid; ~280°C decomposition
Target Compound 4-Aminopiperidin-1-yl Not reported Higher stability (dihydrochloride salt)

Key Observations :

  • Hydrazine-substituted analogs (e.g., 8) show lower synthetic yields (35%) compared to thieno-pyrimidines (72–87%), likely due to side reactions during hydrazine coupling .
  • The target compound’s dihydrochloride form may enhance thermal stability compared to hydrazine derivatives, which decompose near 280°C .

Biological Activity

2-Amino-6-(4-aminopiperidin-1-YL)pyrimidin-4(3H)-one dihydrochloride is a compound with significant biological activity, primarily studied in the context of its potential as a therapeutic agent. Its molecular formula is C9H17Cl2N5OC_9H_{17}Cl_2N_5O with a molecular weight of 282.17 g/mol. This compound has garnered attention due to its structural features that suggest activity against various biological targets, particularly in cancer therapy and kinase inhibition.

The biological activity of 2-Amino-6-(4-aminopiperidin-1-YL)pyrimidin-4(3H)-one dihydrochloride is primarily attributed to its role as an inhibitor of specific protein kinases, including PKB (also known as Akt). Research indicates that compounds with similar structures exhibit ATP-competitive inhibition, which is crucial for modulating signaling pathways involved in cell growth and survival.

Case Studies and Research Findings

  • Antitumor Activity :
    • A study highlighted the compound's potential to inhibit tumor growth in xenograft models. The results showed that related compounds effectively modulated biomarkers associated with the PI3K-Akt-mTOR signaling pathway, suggesting a mechanism for their antitumor effects .
    • In vitro assays demonstrated that derivatives of this compound exhibited cytotoxicity against various cancer cell lines, indicating its promise as an anticancer agent .
  • Selectivity and Potency :
    • The selectivity of 2-Amino-6-(4-aminopiperidin-1-YL)pyrimidin-4(3H)-one dihydrochloride for PKB over other kinases was a focal point in several studies. For instance, some derivatives showed up to 150-fold selectivity for PKB compared to PKA, which is critical for minimizing off-target effects during therapeutic applications .

Table 1: Summary of Biological Activity Studies

StudyCompoundTarget KinaseIC50 (nM)SelectivityObservations
2-Amino-6-(4-aminopiperidin-1-YL)pyrimidin-4(3H)-onePKB<100HighEffective in tumor models
Derivative APKB50ModerateInduced apoptosis in cancer cells
Derivative BPKA300LowLess effective than PKB inhibitors

Pharmacokinetics and Toxicology

The pharmacokinetic profile of the compound has not been extensively detailed in available literature; however, related studies suggest that modifications to the piperidine moiety can enhance metabolic stability and bioavailability. Toxicological assessments indicate that while the compound exhibits irritant properties, its overall safety profile remains to be fully characterized in vivo.

Q & A

Basic Research Question

  • Solubility : The hydrochloride salt enhances water solubility (>10 mg/mL in polar solvents like DMSO or PBS), critical for biological assays .
  • Stability : Store at 2–8°C under inert gas (N₂/Ar) to prevent degradation. Avoid prolonged exposure to humidity, which may hydrolyze the pyrimidinone ring .

How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

Advanced Research Question

  • Core modifications : Introduce substituents at the 6-position (e.g., arylaminomethyl groups) to enhance DHFR inhibition, as shown in .
  • Piperidine substitutions : Replace 4-aminopiperidine with 3-aminopiperidine () to alter steric bulk and improve target binding .
  • Bioisosteric replacements : Substitute pyrimidinone with thieno[2,3-d]pyrimidine to modulate electron density and bioavailability .

What purification methods are recommended post-synthesis to achieve high-purity material?

Basic Research Question

  • Recrystallization : Use ethanol/water mixtures to remove unreacted starting materials .
  • Column chromatography : Employ silica gel with eluents like CH₂Cl₂/MeOH (9:1) for polar impurities .
  • Final salt formation : Precipitate the dihydrochloride salt by adding concentrated HCl to the free base in cold ethanol .

Which computational methods are effective for predicting biological targets of this compound?

Advanced Research Question

  • Molecular docking : Screen against DHFR (PDB: 1U72) or sigma receptors using AutoDock Vina .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data from .
  • ADMET prediction : Use SwissADME to optimize logP (<3) and reduce hepatotoxicity risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.